烯丙基-β-D-吡喃葡萄糖苷

描述

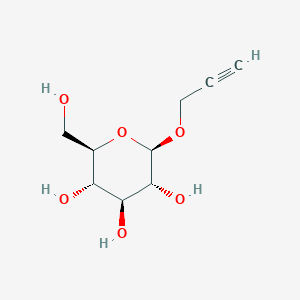

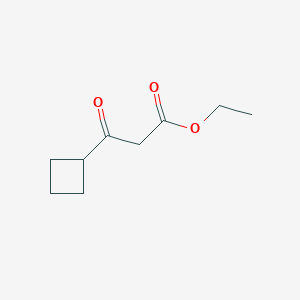

Allyl-beta-D-glucopyranoside is a type of glycoside, a class of compounds where a sugar group is bonded through one carbon to another group via a O-glycosidic bond . It is a derivative of beta-D-glucopyranoside .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) . Another study reported the synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Chemical Reactions Analysis

Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This could be a potential reaction involving Allyl-beta-D-glucopyranoside.

科学研究应用

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis and Properties of Alkyl β-d-Galactopyranoside

- Summary of Application: A series of alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . These compounds have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity .

- Methods of Application: The synthesis involves the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials .

- Results or Outcomes: Alkyl β-d-galactopyranosides are soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . Nonyl β-d-galactopyranoside had an excellent emulsifying property, better foaming ability and the best foam stability .

Synthesis of Alkyl α- and β-d-Glucopyranoside-Based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis of Dense and Chiral Dendritic Polyols

- Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis of Dense and Chiral Dendritic Polyols

- Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

安全和危害

The safety data sheet of a similar compound, Allyl A-D-Glucopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

The synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides . This could be a potential future direction for Allyl-beta-D-glucopyranoside.

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)